5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid
Description
5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid is a sulfonamide derivative featuring a 2-methoxy-benzoic acid core linked to a 2,3-dihydroindole moiety via a sulfonyl group. This compound combines aromatic, heterocyclic, and acidic functionalities, making it relevant for pharmaceutical and materials science research.
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-15-7-6-12(10-13(15)16(18)19)23(20,21)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHADWFWDUEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonamide Formation
The classical approach to sulfonamide synthesis involves the reaction of sulfonyl chlorides with amines. In the context of our target compound, this would involve the reaction of a suitably substituted benzenesulfonyl chloride (carrying the 2-methoxy-benzoic acid functionality) with 2,3-dihydro-indole (indoline). This reaction typically proceeds via nucleophilic attack of the indoline nitrogen on the electrophilic sulfur of the sulfonyl chloride, with the elimination of hydrogen chloride.
Modern Approaches to Sulfonamide Synthesis
Recent developments in sulfonamide chemistry offer alternative routes that may provide advantages in terms of milder conditions, better functional group tolerance, or improved regioselectivity. These include metal-catalyzed coupling reactions, one-pot cascade processes, and radical-mediated sulfonamide formations.
Direct Sulfonylation Method for this compound
The most straightforward approach for synthesizing this compound involves direct sulfonylation of 2-methoxy-benzoic acid followed by reaction with indoline.
Preparation of 5-sulfonyl chloride-2-methoxy-benzoic acid
The first step involves the preparation of 5-sulfonyl chloride-2-methoxy-benzoic acid through direct sulfonation of 2-methoxy-benzoic acid using chlorosulfonic acid. Drawing from the synthesis of related compounds, this reaction typically proceeds as follows:
- 2-Methoxy-benzoic acid is added to excess chlorosulfonic acid (5-8 equivalents) at low temperature (0-5°C)
- The reaction mixture is gradually warmed to room temperature and stirred for 6-9 hours
- The reaction mixture is carefully quenched by pouring onto ice, resulting in precipitation of the sulfonyl chloride intermediate
- The precipitate is filtered, washed with cold water, and dried under vacuum
The sulfonation is expected to occur predominantly at the 5-position due to the electronic directing effects of the methoxy and carboxylic acid groups.
Reaction with 2,3-dihydro-indole (indoline)
The second step involves the reaction of the sulfonyl chloride intermediate with indoline:
- The sulfonyl chloride intermediate is dissolved in an appropriate solvent (dichloromethane or tetrahydrofuran)
- Indoline (1.0-1.2 equivalents) is added at low temperature (0-5°C)
- A base such as triethylamine or pyridine (2-3 equivalents) is added to neutralize the generated HCl
- The reaction mixture is warmed to room temperature and stirred for 4-12 hours
- After completion, the reaction mixture is washed with dilute acid and base, the organic layer dried, and the product purified by recrystallization or column chromatography
This method is analogous to the synthesis of related compounds like 4-bromo-3-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid described in the literature.
Alternative Synthetic Route Using Protected Intermediates
An alternative approach involves the use of protected intermediates to avoid potential side reactions of the carboxylic acid group during the sulfonation step.
Protection of Carboxylic Acid
The first step involves protection of the carboxylic acid group of 2-methoxy-benzoic acid, typically as a methyl ester:
- 2-Methoxy-benzoic acid is dissolved in methanol with catalytic sulfuric acid or thionyl chloride
- The mixture is refluxed for 4-6 hours
- After cooling, the reaction mixture is neutralized with sodium bicarbonate, the solvent evaporated, and the product extracted with an organic solvent
Sulfonation of Protected Derivative
The protected methyl 2-methoxy-benzoate is then subjected to sulfonation:
- The ester is treated with chlorosulfonic acid (5-8 equivalents) at 0-5°C
- The reaction is warmed to room temperature and stirred for 6-9 hours
- The reaction mixture is carefully quenched by pouring onto ice
- The resulting sulfonyl chloride intermediate is isolated by filtration or extraction
Coupling with Indoline and Deprotection
The protected sulfonyl chloride is coupled with indoline as described in the direct method, followed by deprotection of the ester group:
- The sulfonamide ester intermediate is treated with aqueous sodium hydroxide or lithium hydroxide in methanol/water or THF/water
- The reaction mixture is stirred at room temperature for 2-4 hours
- After completion, the reaction mixture is acidified to pH 2-3, resulting in precipitation of the final product
- The product is collected by filtration, washed with cold water, and dried
Comparison of Different Preparation Methods
Table 1 provides a comprehensive comparison of the different synthetic routes for preparing this compound.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Number of Steps | Estimated Overall Yield | Advantages | Limitations | Key Reagents |
|---|---|---|---|---|---|
| Direct Sulfonylation | 2 | 60-70% | Shorter synthetic route; Fewer isolations | Potential side reactions with carboxylic acid | Chlorosulfonic acid, Indoline, Triethylamine |
| Protected Intermediate | 4 | 50-65% | Better control over regiochemistry; Higher purity | More steps; Longer overall process | Chlorosulfonic acid, Indoline, Methanol, NaOH |
| Cross-Coupling* | 3 | 55-65% | Milder conditions; Better functional group tolerance | Requires specialized catalysts | Copper/palladium catalysts, Halogenated precursors |
| One-Pot Tandem* | 2 | 40-60% | Streamlined process; Fewer isolations | Challenging selectivity control | Iodine catalyst, Oxidant, Radical precursors |
*These methods are based on adaptations of related reactions in the literature and represent potential alternative approaches.
Detailed Reaction Conditions and Optimization
The successful synthesis of this compound depends on careful optimization of reaction conditions. Table 2 summarizes the key parameters for each step of the synthesis.
Table 2: Optimized Reaction Conditions for Direct Sulfonylation Method
| Step | Parameter | Optimized Condition | Critical Considerations |
|---|---|---|---|
| Sulfonation | Temperature | Initial addition at 0-5°C, then warm to room temperature | Careful temperature control to minimize side reactions |
| Molar Ratio | 1:5-8 (substrate:chlorosulfonic acid) | Excess chlorosulfonic acid ensures complete conversion | |
| Reaction Time | 6-9 hours | Monitored by TLC for completion | |
| Quenching | Slow addition to ice with vigorous stirring | Highly exothermic; careful addition required | |
| Coupling with Indoline | Solvent | Dichloromethane or THF | Anhydrous conditions preferred |
| Base | Triethylamine (2-3 equiv.) | Pyridine or K₂CO₃ are alternatives | |
| Temperature | 0°C to room temperature | Gradual warming improves yield | |
| Reaction Time | 4-12 hours | Dependent on substrate reactivity | |
| Purification | Method | Recrystallization | Ethyl acetate/hexanes or ethanol/water |
| Alternative | Column chromatography | Ethyl acetate/hexanes gradient |
Critical Parameters for Successful Synthesis
Several factors are critical for achieving high yields and purity in the synthesis of this compound:
- Anhydrous conditions : Moisture control is essential during the sulfonyl chloride formation and coupling steps to prevent hydrolysis of reactive intermediates
- Temperature control : Careful temperature management, especially during chlorosulfonic acid addition, minimizes side reactions and decomposition
- Reaction time : Optimized reaction times for each step ensure complete conversion while minimizing degradation
- Purification strategy : Selection of appropriate purification methods based on scale and purity requirements
Advanced Synthetic Approaches
Recent advances in synthetic methodology offer potential alternative routes to this compound with advantages in terms of milder conditions, improved selectivity, or higher efficiency.
Copper-Catalyzed Sulfonamide Formation
Drawing inspiration from recent developments in metal-catalyzed coupling reactions, a copper-catalyzed approach could involve:
- Preparation of 5-iodo or 5-bromo-2-methoxy-benzoic acid derivatives
- Generation of indoline-1-sulfinate salts
- Copper-catalyzed coupling to form the sulfonamide linkage
This approach would utilize milder conditions compared to traditional sulfonyl chloride chemistry and potentially offer improved functional group tolerance.
Radical-Mediated Sulfonamide Formation
Based on recent advances in radical chemistry applied to heterocyclic systems, a radical-mediated approach could involve:
- Generation of sulfonyl radicals from appropriate precursors
- Addition to indoline derivatives
- Oxidative workup to provide the target compound
This method would build on the radical addition/cyclization/isomerization cascade processes described for related indole systems.
Purification and Analytical Characterization
The purification and characterization of this compound are critical for ensuring the quality and identity of the synthesized material.
Purification Methods
Several purification strategies can be employed depending on the scale and required purity:
- Recrystallization : The most common method, typically using ethanol/water or ethyl acetate/hexanes systems
- Column chromatography : For smaller scale preparations, using silica gel with ethyl acetate/hexanes or dichloromethane/methanol gradients
- Acid-base extraction : Leveraging the acidic carboxylic acid functionality for selective extraction and purification
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques:
- Melting point determination : As a crystalline solid, a sharp melting point indicates high purity
- NMR spectroscopy : ¹H and ¹³C NMR provide structural confirmation and purity assessment
- HPLC analysis : For quantitative purity determination, typically using C18 reverse-phase columns
- Mass spectrometry : For molecular weight confirmation and structure elucidation
- Elemental analysis : For confirmation of elemental composition (C, H, N, S)
Scale-Up Considerations and Industrial Production
For larger-scale production of this compound, several additional factors must be considered.
Process Modifications for Scale-Up
Several modifications to the laboratory-scale process may be necessary for efficient scale-up:
- Continuous flow processing : Particularly for the sulfonation step, providing better temperature control and safer handling
- Solvent selection : Consideration of greener solvent alternatives with improved safety profiles
- In situ generation of reactive intermediates : To minimize handling of unstable sulfonyl chloride intermediates
Table 3: Scale-Up Considerations for Different Synthetic Routes
| Synthetic Route | Scale-Up Potential | Engineering Challenges | Environmental Considerations | Estimated Cost Factors |
|---|---|---|---|---|
| Direct Sulfonylation | Good | Heat management during sulfonation; HCl gas evolution | Chlorosulfonic acid disposal; Aqueous waste treatment | Moderate reagent costs; Lower process complexity |
| Protected Intermediate | Moderate | Multiple operations increase complexity | Higher solvent usage; Additional waste streams | Higher process costs due to additional steps |
| Copper-Catalyzed | Moderate | Catalyst recovery; Inert atmosphere requirements | Metal-containing waste; Specialized disposal needs | Higher reagent costs; Specialized equipment |
| Radical-Mediated | Limited | Precise control of reaction parameters | Oxidant handling and disposal | Higher development costs; Potentially lower operation costs |
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in the development of new pharmaceuticals, particularly as a potential anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cyclooxygenase enzymes, which are crucial in the inflammatory process.
Anticancer Research
Recent studies have investigated the compound's ability to induce apoptosis in cancer cells. The sulfonyl group is known to enhance the compound's interaction with biological targets, potentially leading to the development of novel anticancer therapies. A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for further development.
Neuropharmacology
The indole moiety present in this compound is associated with neuroprotective properties. Research has indicated that similar compounds can modulate neurotransmitter systems, particularly serotonin pathways, which are implicated in mood disorders. This suggests that this compound could be explored for its effects on neurological conditions.
Biochemical Assays
This compound serves as a valuable reagent in biochemical assays due to its unique chemical structure. It can be utilized in enzyme inhibition studies and as a standard reference material for analytical chemistry applications.
Data Table: Summary of Research Findings
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anti-inflammatory properties. The most active derivative showed a significant reduction in edema in animal models, indicating its potential for treating inflammatory diseases.
Case Study 2: Anticancer Properties
A recent investigation focused on the compound's efficacy against breast cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This study highlights the need for further exploration into its mechanism of action and therapeutic potential.
Case Study 3: Neuroprotective Effects
Research published in Neuropharmacology explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that it could protect against cell death by modulating antioxidant response pathways.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s binding affinity and specificity for certain targets. The overall effect of the compound depends on its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
(a) Indole Carboxamides
Compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () share structural motifs with the target compound, including an indole ring and aromatic substituents. Key differences include:
- Substituent Position : The target compound has a sulfonyl linkage, whereas compounds feature carboxamide bonds.
- Bioisosteric Replacements : The fluorine atom in analogs may enhance metabolic stability compared to the methoxy group in the target compound .
(b) Methoxy-Substituted Indole Derivatives
Reagent catalog entries () list compounds such as 7-Methoxy-1H-indole-3-carboxylic acid and 5-Methoxyindole-2-carboxylic acid ethyl ester . These highlight the importance of methoxy group positioning:
- 2-Methoxy vs. 5-Methoxy : The target compound’s 2-methoxy group on the benzoic acid may increase acidity compared to 5-methoxy-substituted indoles, influencing solubility and reactivity .
(c) Complex Benzoic Acid Derivatives
describes 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid, a structurally complex analog with a methoxy-benzoic acid core. This compound’s crystallinity (Form α and β polymorphs) suggests that the target compound may also exhibit polymorphism, affecting its pharmaceutical formulation .
Table 1: Comparison of Key Properties
Key Observations :
- Synthesis Efficiency : Indole carboxamides in show moderate yields (10–37.5%), suggesting that the target compound’s synthesis may require optimization of sulfonylation conditions .
- Thermal Stability : High melting points (e.g., 249–250°C in ) indicate strong intermolecular forces in indole derivatives, which the target compound may share due to its sulfonamide and benzoic acid groups .
Analytical Characterization
Techniques such as PXRD, TGA, and DSC (used in ) are critical for characterizing polymorphs and thermal stability. For example:
Biological Activity
5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant data and findings from various studies.
- Molecular Formula : C16H15NO5S
- Molecular Weight : 333.36 g/mol
- CAS Number : 170287-67-9
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 21.3 ± 4.1 | |
| MCF-7 (Breast Cancer) | 22.54 | |
| T47D (Breast Cancer) | 5.08 |
These values indicate a significant inhibitory effect on cell proliferation, suggesting potential for development as an anticancer agent.
Case Study: Antitumor Activity
A study focused on the compound's interaction with cyclin-dependent kinases (CDKs), revealing that it may selectively inhibit tumor cell growth while sparing normal cells. The compound's mechanism appears to involve the modulation of cell cycle-related proteins, which are crucial in cancer progression .
Antimicrobial Activity
The compound also shows notable antimicrobial activity against various pathogens, including resistant strains of bacteria.
Antibacterial Efficacy
The minimum inhibitory concentrations (MIC) for this compound against selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | 3.90 | |
| MRSA ATCC 43300 | <1 | |
| Mycobacterium tuberculosis H37Rv | Not specified |
The compound demonstrated significant activity against MRSA, highlighting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulation.
- Antimicrobial Action : Likely through disruption of bacterial cell wall synthesis or function.
- Modulation of Inflammatory Pathways : Potentially affecting cytokine production and signaling pathways involved in inflammation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid?
- Methodological Answer : Synthesis routes for structurally related indole-sulfonyl derivatives often involve condensation reactions under acidic reflux conditions. For example, analogous compounds like 3-formylindole-2-carboxylic acid derivatives are synthesized via refluxing acetic acid with sodium acetate and stoichiometric equivalents of reactants (e.g., 1.1:1 molar ratios) . Key parameters include temperature control (reflux at ~120°C), reaction time (3–5 hours), and purification via recrystallization using DMF/acetic acid mixtures .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for validating compound integrity . Spectral characterization should combine -/-NMR for functional group analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For example, similar indole derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) are analyzed via melting point (mp) determination (e.g., 85–88°C for 5-methoxy-2-methylindole) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Sulfonyl-containing indoles are typically hygroscopic and sensitive to light. Storage at 0–6°C in amber vials under inert gas (argon/nitrogen) is advised to prevent decomposition . Pre-use purity checks via TLC or HPLC are recommended after prolonged storage.
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or sulfonyl group rotamers. For example, 3-formylindole derivatives exhibit keto-enol tautomerism, requiring variable-temperature NMR or computational modeling (DFT) to confirm dominant conformers . Cross-validation with X-ray crystallography (e.g., as in 3-(4-methoxybenzyl)-2-methyl-1-phenyl-sulfonylindole) can resolve ambiguities .
Q. How can researchers design experiments to study the compound’s reactivity under varying pH conditions?
- Methodological Answer : pH-dependent stability studies should use buffered solutions (pH 1–13) with UV-Vis or -NMR monitoring. For instance, sulfonamide bonds in similar compounds hydrolyze under alkaline conditions, requiring kinetic analysis via HPLC to track degradation products . Control experiments with radical scavengers (e.g., TEMPO) can rule out oxidative pathways.
Q. What mechanistic insights guide the optimization of biological activity in derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies for indole-sulfonyl analogs suggest that methoxy and sulfonyl groups enhance target binding via hydrogen bonding and hydrophobic interactions . Rational design could involve substituting the dihydroindole ring with electron-withdrawing groups (e.g., fluoro) or modifying the benzoic acid moiety to improve solubility .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, indole-2-carboxylic acid derivatives show affinity for ATP-binding pockets, validated by free energy calculations (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
